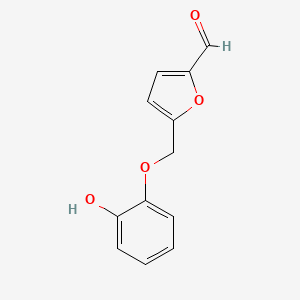

5-(2-Hydroxyphenoxymethyl)furfural

Description

Contextualization of Furan (B31954) Derivatives in Sustainable Chemistry

Furan derivatives, a class of heterocyclic organic compounds featuring a furan ring, are at the forefront of the transition towards a more sustainable chemical industry. patsnap.com Derived primarily from the dehydration of sugars found in abundant and renewable lignocellulosic biomass, these compounds represent a viable alternative to petroleum-based feedstocks. frontiersin.orgmdpi.com Key platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), obtained from C5 and C6 sugars respectively, serve as versatile starting materials for a wide array of value-added chemicals and materials. mdpi.comnih.govrsc.org

The focus on furan derivatives is driven by the principles of green chemistry, aiming to utilize renewable resources to reduce the environmental impact associated with traditional chemical manufacturing. frontiersin.orgrsc.org These bio-based compounds are pivotal in the production of sustainable polymers, biofuels, solvents, and fine chemicals. patsnap.comrsc.org For instance, 2,5-furandicarboxylic acid (FDCA), an oxidation product of HMF, is a key monomer for producing polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) with excellent properties for applications like packaging. patsnap.comatibt.org The versatility of the furan ring allows for numerous chemical transformations, including oxidation, reduction, and polymerization, making furan derivatives essential building blocks in the development of a circular and sustainable bioeconomy. mdpi.comrsc.orgresearchgate.net

Significance and Research Rationale for 5-(2-Hydroxyphenoxymethyl)furfural

This compound (HPMF) is a derivative of the key platform chemical 5-hydroxymethylfurfural (HMF). nih.govmdpi.com The significance of HPMF lies in its unique molecular structure, which combines the reactive functionalities of the furan ring, an aldehyde group, and a phenolic hydroxyl group, all derived from bio-based sources. This combination makes it a promising candidate for the synthesis of novel polymers and functional materials.

Research into HPMF is largely driven by the pursuit of new bio-based monomers that can impart specific properties to polymers, such as improved thermal stability, altered solubility, or specific reactive sites for cross-linking or further modification. The presence of the phenolic hydroxyl group, in particular, opens up possibilities for creating polymers analogous to phenol-formaldehyde resins but with a renewable pedigree. The ether linkage to the furfural core adds a degree of flexibility and chemical stability. The rationale for investigating HPMF is to expand the toolbox of bio-based building blocks beyond more common HMF derivatives, enabling the creation of advanced materials with tailored functionalities.

Structural Features and Chemical Environment of this compound

The chemical structure of this compound is characterized by several key functional groups that dictate its chemical behavior.

| Functional Group | Description | Influence on Reactivity |

| Furan Ring | A five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.com | The aromatic nature provides stability, but it is more reactive than benzene (B151609). It can undergo electrophilic substitution and can be opened under certain conditions. numberanalytics.com |

| Aldehyde Group (-CHO) | Located at the 2-position of the furan ring. | Highly reactive site for nucleophilic addition, condensation reactions (e.g., with phenols, amines), and oxidation to a carboxylic acid or reduction to an alcohol. ecbasis.org |

| Hydroxymethyl Group (-CH₂OH) | The parent group on HMF, which is etherified in HPMF. | In HPMF, this has been converted to an ether linkage (-CH₂-O-Ar), connecting the furan moiety to the hydroxyphenyl group. |

| Phenolic Hydroxyl Group (-OH) | Attached to the benzene ring. | This is an acidic proton. The group activates the aromatic ring for electrophilic substitution and can participate in polymerization reactions, such as those forming phenolic resins. It is also a site for etherification or esterification. |

| Ether Linkage (-O-) | Connects the hydroxymethyl carbon to the phenyl ring. | Generally stable, but can be cleaved under harsh acidic or reductive conditions. It provides flexibility to the molecular structure. |

Data sourced from multiple chemical databases and synthesis literature.

The molecule's environment is a blend of aromaticity from both the furan and benzene rings, and high reactivity centered on the aldehyde and phenolic hydroxyl groups. This bifunctional nature is a key aspect of its research interest.

Overview of Research Objectives and Scope

Research concerning this compound generally focuses on several key areas, reflecting its potential as a novel bio-based chemical intermediate.

Primary Research Objectives:

Synthesis and Optimization: A primary goal is to develop efficient and sustainable catalytic methods for the synthesis of HPMF. This often involves the reaction of 5-chloromethylfurfural (B124360) (CMF) or HMF with catechol (1,2-dihydroxybenzene) under various conditions to maximize yield and minimize byproducts.

Polymer Synthesis: A significant portion of research is dedicated to utilizing HPMF as a monomer. The objective is to synthesize new types of bio-based polymers, such as polyesters, polyamides, or phenolic-type resins, by leveraging the aldehyde and hydroxyl functionalities.

Material Properties Characterization: Once new polymers are synthesized from HPMF, a key objective is to thoroughly characterize their physical and chemical properties. This includes determining their thermal stability (e.g., glass transition temperature, degradation temperature), mechanical strength, and solubility to assess their potential for practical applications.

Exploration of Novel Applications: Researchers aim to identify niche applications where the unique structure of HPMF-derived materials offers an advantage. This could include high-performance composites, specialty adhesives, or functional coatings where properties like thermal resistance or specific chemical reactivity are desired.

The scope of the research is typically confined to laboratory-scale synthesis and characterization, laying the groundwork for potential future commercialization. The focus remains on fundamental chemistry and material science, exploring how the incorporation of the HPMF unit influences the final properties of new materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.2 g/mol |

IUPAC Name |

5-[(2-hydroxyphenoxy)methyl]furan-2-carbaldehyde |

InChI |

InChI=1S/C12H10O4/c13-7-9-5-6-10(16-9)8-15-12-4-2-1-3-11(12)14/h1-7,14H,8H2 |

InChI Key |

YGLWXHTXSWRORB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)O)OCC2=CC=C(O2)C=O |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCC2=CC=C(O2)C=O |

Synonyms |

5-(2-hydroxyphenoxymethyl)furfural |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation for 5 2 Hydroxyphenoxymethyl Furfural

Strategies for Carbon-Oxygen Bond Formation: Etherification Approaches

Phenol Alkylation Techniques for Phenoxymethyl (B101242) Moiety Introduction

A primary route to forming the phenoxymethyl linkage is through the alkylation of a phenol, in this case, catechol (1,2-dihydroxybenzene), with a reactive furfural (B47365) derivative. This approach is analogous to the classical Williamson ether synthesis. The process typically begins with the conversion of the hydroxyl group of 5-hydroxymethylfurfural (B1680220) (HMF) into a more reactive leaving group, such as a halide (e.g., 5-(chloromethyl)furfural or 5-(bromomethyl)furfural).

This halogenated intermediate then reacts with the phenoxide ion of catechol, generated in situ by a base, to form the desired ether bond via nucleophilic substitution. The selectivity of this reaction is critical, as catechol possesses two hydroxyl groups. Reaction conditions must be carefully tuned to favor mono-etherification at one of the phenolic hydroxyls, leaving the other unreacted to yield the final 5-(2-Hydroxyphenoxymethyl)furfural product.

Alternatively, acid-catalyzed etherification of HMF with catechol can be employed. In this method, a protonated HMF intermediate reacts directly with the phenol. This approach avoids the need for a halogenated intermediate but requires careful selection of the acid catalyst to prevent undesired side reactions like polymerization or self-etherification of HMF. researchgate.net

Direct Synthesis Routes from Furfural Precursors

More advanced and sustainable strategies focus on the direct, one-pot synthesis of this compound from biomass-derived sugars like fructose (B13574) or glucose. vu.ltresearchgate.net This method combines the dehydration of the carbohydrate to form HMF in situ with the subsequent etherification with catechol in a single reaction vessel. researchgate.net

This approach is highly efficient as it bypasses the need to isolate and purify the often-unstable HMF intermediate. The reaction is typically carried out in the presence of an acid catalyst in a suitable solvent, which can also be the phenolic reactant itself. The key challenge in this route is to identify a catalytic system that promotes both the dehydration of the sugar and the selective etherification of the resulting HMF with catechol, while minimizing the formation of byproducts such as levulinic acid and humins. mdpi.com

Multicomponent and Cascade Reaction Sequences for this compound Synthesis

The synthesis of this compound can be elegantly achieved through multicomponent or cascade (tandem) reaction sequences, which are hallmarks of green and efficient chemistry. These processes involve multiple bond-forming events in a single pot, avoiding the isolation of intermediates and reducing waste. allfordrugs.com

A cascade approach for this specific molecule would typically start with a biomass-derived hexose, such as fructose. The first step is the acid-catalyzed dehydration to form HMF. nih.gov Without isolation, the HMF then participates in a subsequent etherification reaction with catechol, which is present in the same reaction mixture. nih.gov This seamless transition from one reaction to the next is the essence of a cascade process. The efficiency of such a sequence relies heavily on a catalyst that can facilitate both transformations and reaction conditions that favor the formation of the final product over competing side reactions. researchgate.net

Multicomponent reactions (MCRs) involving HMF offer a direct pathway to complex molecules. allfordrugs.comrsc.org While a specific MCR for this compound is not prominently documented, a hypothetical MCR could involve fructose, catechol, and another reactive species in a one-pot synthesis under the control of a suitable catalyst to construct the target molecule efficiently. The hydroxyl group on the HMF provides a useful point for functionalization in such reactions. allfordrugs.comrsc.org

Catalytic Systems in the Synthesis of this compound

The choice of catalyst is paramount in directing the reaction pathways for the synthesis of this compound, influencing both the yield and selectivity of the desired product. Both homogeneous and heterogeneous catalysts have been explored for the key reaction steps.

Homogeneous Catalysis Approaches

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used for the conversion of carbohydrates to HMF and its subsequent etherification. Mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (PTSA), have been reported for their high activity in fructose dehydration. acs.org These catalysts can effectively promote the etherification of HMF with alcohols, and by extension, with phenols like catechol. nih.gov

Metal salts, such as lanthanum chloride (LaCl₃), can also act as Lewis acid catalysts, particularly in organic solvents like dimethyl sulfoxide (B87167) (DMSO), to achieve high yields of HMF from fructose. acs.org While highly active and selective, a significant drawback of homogeneous catalysts is the difficulty in their separation from the reaction mixture, which complicates product purification and catalyst recycling. acs.org

| Catalyst Type | Examples | Typical Reaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Brønsted Acids | H₂SO₄, HCl, PTSA | Fructose Dehydration, HMF Etherification | High activity, good selectivity | Corrosive, difficult to separate and recycle |

| Lewis Acids | LaCl₃, AlCl₃ | Glucose Isomerization, Fructose Dehydration | Effective for glucose conversion | Often require specific solvents (e.g., DMSO) |

Heterogeneous Catalysis for Sustainable Production

For more sustainable and industrially viable processes, heterogeneous catalysts are preferred due to their ease of separation, reusability, and reduced corrosivity. nih.gov A variety of solid acid catalysts have demonstrated high efficacy in the synthesis of HMF and its ether derivatives.

Zeolites , such as H-ZSM-5 and H-Beta, are crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites. ehu.eusnih.gov They are highly effective for the etherification of HMF with alcohols and are promising candidates for the reaction with catechol. ehu.eusohsu.edu The shape-selectivity of zeolites can also help to control the reaction and minimize the formation of bulky byproducts. researchgate.net

Acidic ion-exchange resins , like Amberlyst-15 and Purolite CT275DR, possess strong sulfonic acid groups and have been successfully used for HMF etherification. mdpi.com These catalysts are particularly effective for one-pot conversions of fructose to HMF ethers. mdpi.com

Supported heteropolyacids and metal oxides like zirconia (ZrO₂) and titania (TiO₂) also exhibit strong acidity and have been employed as stable and active catalysts for HMF etherification. researchgate.netrsc.org These materials offer a balance of Brønsted and Lewis acid sites, which can be beneficial for cascade reactions starting from glucose. rsc.org

| Catalyst Type | Examples | Key Features | Application in HMF Etherification |

|---|---|---|---|

| Zeolites | H-ZSM-5, H-Beta | Strong Brønsted acidity, shape-selectivity | High yields (up to 97% for MMF), good stability |

| Ion-Exchange Resins | Amberlyst-15, Purolite CT275DR | Strong sulfonic acid groups | Effective for one-pot synthesis from fructose |

| Metal Oxides | ZrO₂, Al₂O₃, TiO₂ | Lewis and/or Brønsted acidity | Active for etherification and transfer hydrogenation |

| Supported Heteropolyacids | Preyssler acids on SiO₂ | High acid strength, reusable | High conversion and selectivity |

Biocatalytic Pathways and Enzymatic Synthesis Considerations

Currently, there is a lack of specific literature detailing the direct biocatalytic synthesis of this compound. However, by examining analogous enzymatic transformations of HMF and related phenolic compounds, plausible biocatalytic routes can be postulated. The primary challenge in the synthesis of this compound is the selective formation of an ether linkage between the hydroxymethyl group of HMF and the phenolic hydroxyl group of a second molecule.

One potential enzymatic route involves the use of lipases . While primarily known for catalyzing esterification and transesterification reactions, lipases have also been shown to catalyze etherification reactions under specific conditions, particularly in non-aqueous media. nih.govnih.gov The proposed lipase-catalyzed synthesis of this compound would proceed via a direct condensation of HMF and a suitable phenol, or through a transetherification reaction. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are particularly promising candidates due to their high stability and activity in organic solvents. mdpi.comresearchgate.net

Another potential avenue involves laccases . Laccases are oxidoreductases that can mediate the coupling of phenolic compounds. While typically leading to polymeric structures, careful control of reaction conditions and substrate concentrations might allow for the selective formation of a dimeric ether-linked product. The laccase-mediator system could be employed to generate a phenoxy radical from a substituted phenol, which could then react with the hydroxymethyl group of HMF.

Furthermore, the exploration of whole-cell biocatalysts presents a compelling strategy. mdpi.com Microorganisms possessing enzymes with promiscuous etherification activity could potentially convert HMF to the desired product. This approach offers the advantage of in situ cofactor regeneration and can be more cost-effective than using isolated enzymes. mdpi.com

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is crucial for achieving high yield and selectivity in the proposed biocatalytic synthesis of this compound. Drawing parallels from studies on the enzymatic esterification of HMF, several key parameters can be identified for optimization. mdpi.comnih.gov

The choice of solvent is critical in lipase-catalyzed reactions, as it influences enzyme activity, stability, and substrate solubility. nih.gov For the synthesis of an ether, a non-aqueous environment is necessary to shift the equilibrium towards product formation by removing water, a byproduct of the condensation reaction.

Organic solvents such as toluene, hexane, and tert-butanol are commonly used for lipase-catalyzed reactions. nih.gov The use of bio-based solvents like p-cymene, pinacolone, and D-limonene is also a promising green alternative. rsc.org The polarity of the solvent can significantly impact the enzyme's conformation and catalytic activity. For instance, in the enzymatic polymerization of furan-based polyesters, p-cymene demonstrated high performance with Candida antarctica lipase B. rsc.org

| Solvent System | Enzyme | Substrates | Key Finding |

| Toluene | Novozym 435 | HMF, Fatty Acid | Effective for esterification, indicating suitability for non-aqueous biocatalysis. |

| p-Cymene | Candida antarctica lipase B | Dimethyl 2,5-furandicarboxylate, 2,5-bis(hydroxymethyl)furan | High molecular weight polyesters achieved, demonstrating the viability of bio-based solvents. rsc.org |

| Acetone (B3395972) | Novozym 435, Immobilized Thermomyces lanuginosus lipase | HMF, Lauric Acid | Good conversion rates observed, but solvent volatility at higher temperatures is a concern. mdpi.com |

| Deep Eutectic Solvents | Lipase | HMF, Acyl Donors | Can serve as both solvent and catalyst, offering a green and efficient reaction medium. nih.gov |

Temperature is a key parameter affecting both the reaction rate and the stability of the enzyme. Generally, higher temperatures increase the reaction rate up to an optimal point, beyond which enzyme denaturation occurs. For most lipases, the optimal temperature for activity lies between 30°C and 60°C. cirad.fr For example, in the lipase-catalyzed synthesis of 5-lauryl-hydroxymethylfurfural, the optimal temperature for Novozym 435® was found to be around 40°C, while for immobilized Thermomyces lanuginosus lipase, it was 50°C. mdpi.com

Pressure is not typically a significant parameter in these types of liquid-phase enzymatic reactions conducted at atmospheric pressure. However, in reactions involving gaseous substrates or in continuous flow systems, pressure can play a role in substrate availability and reaction kinetics.

| Enzyme | Substrates | Optimal Temperature (°C) | Reference |

| Novozym 435® | HMF, Lauric Acid | 40 | mdpi.com |

| Immobilized Thermomyces lanuginosus lipase | HMF, Lauric Acid | 50 | mdpi.com |

| Carica papaya lipase | Lauric Acid, 1-Butanol | 55 | cirad.fr |

The molar ratio of the substrates, HMF and the phenolic compound, will significantly influence the reaction equilibrium and product yield. An excess of one reactant can be used to drive the reaction towards the desired product. However, high substrate concentrations, particularly of HMF, can sometimes lead to substrate inhibition of the enzyme. asynt.comresearchgate.net

In a study on the laccase-catalyzed oxidation of HMF, optimal conversion was observed at HMF concentrations below 100 mM, with reduced performance at higher concentrations. asynt.comrsc.org Similarly, in the lipase-catalyzed esterification of HMF with lauric acid, the optimal HMF concentration was found to be in the range of 30-65 mM. mdpi.com Therefore, a careful optimization of the substrate concentrations and their molar ratio is necessary to maximize the yield of this compound while avoiding enzyme inhibition.

| Enzyme System | Substrate | Optimal Concentration Range | Key Observation | Reference |

| Laccase from Trametes versicolor | HMF | < 100 mM | Reduced conversion at concentrations >100 mM. | asynt.comrsc.org |

| Novozym 435® | HMF | 65 mM | Optimal for esterification with lauric acid. | mdpi.com |

| Immobilized Thermomyces lanuginosus lipase | HMF | 30 mM | Optimal for esterification with lauric acid. | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is a primary driver for exploring biocatalytic routes for the synthesis of this compound. Biocatalysis inherently aligns with many of these principles by utilizing renewable catalysts (enzymes) that operate under mild conditions. rsc.org

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal biocatalytic synthesis of this compound via condensation of HMF and a phenol would have a high atom economy, with water being the only byproduct. This represents a significant advantage over many chemical syntheses that may require protecting groups or generate stoichiometric byproducts.

Use of Renewable Resources and Sustainable Solvents in the Synthesis of this compound

The synthesis of this compound is intrinsically linked to the principles of green chemistry, primarily through the use of renewable starting materials. The foundational precursor for this compound is 5-Hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of C6 sugars found in abundant lignocellulosic biomass, such as agricultural residues and forestry waste. scielo.brmdpi.comrsc.org This positions this compound as a bio-based chemical, moving away from traditional petrochemical feedstocks.

The sustainable focus extends to the second key reactant, the phenolic component. While traditional syntheses may rely on petroleum-derived phenols, significant research is underway to utilize lignin-derived phenolic compounds. nih.govnih.gov Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and is typically a byproduct of the paper and biorefinery industries. nih.gov Through various depolymerization techniques, lignin can be broken down into a range of phenolic monomers, including catechol (1,2-dihydroxybenzene), which is the necessary reactant for the synthesis of this compound. researchgate.netyoutube.com The utilization of lignin-derived catechol represents a significant step towards a fully renewable synthesis pathway for the target compound.

In the context of the etherification reaction that joins HMF and the phenolic component, the choice of solvent is critical for ensuring the sustainability of the process. Research has explored various green and sustainable solvent systems to replace conventional, often hazardous, organic solvents.

Ionic Liquids (ILs) have emerged as promising media for the production of HMF from biomass. Their unique properties, such as low vapor pressure and high thermal stability, make them attractive for biomass processing. nih.govresearchgate.net The synthesis of HMF in ionic liquids offers a pathway to a renewable precursor for this compound. nih.gov

Deep Eutectic Solvents (DESs) , which are mixtures of hydrogen bond donors and acceptors, present another class of green solvents. They are often biodegradable, have low toxicity, and can be prepared from inexpensive and renewable components. nih.gov

Biphasic solvent systems are also employed to enhance reaction efficiency and facilitate product separation. A common approach involves an aqueous phase for the dehydration of sugars to HMF and an organic extraction phase. Sustainable choices for the organic phase include biomass-derived solvents like ethyl acetate . scielo.br

The table below summarizes various sustainable solvents and their applications in the synthesis pathway of HMF, the key precursor to this compound.

| Solvent Type | Specific Solvent | Application in Synthesis Pathway | Reference |

| Ionic Liquids | [BMIM]Cl | HMF production from fructose | nih.gov |

| Deep Eutectic Solvents | Choline chloride/malonic acid | HMF production from glucose | nih.gov |

| Biphasic Systems | Water/Ethyl Acetate | HMF production and extraction | scielo.br |

| Carbonates | Dimethyl Carbonate (DMC) | HMF synthesis | acs.org |

Furthermore, the development of solid acid catalysts derived from renewable sources, such as sulfonated carbons from biomass, presents an opportunity to replace traditional homogeneous acid catalysts, which can be corrosive and difficult to separate from the reaction mixture. usda.gov Lignin-derived mesoporous carbon solid acids have shown effectiveness in the conversion of glucose to HMF. usda.gov

While direct studies on the etherification of HMF with catechol in sustainable solvents are still emerging, the principles established for the sustainable production of HMF and the etherification of HMF with other alcohols provide a strong foundation. The use of polar aprotic solvents, some of which can be bio-based, is a promising area of investigation for this specific transformation.

Chemical Reactivity and Derivatization of 5 2 Hydroxyphenoxymethyl Furfural

Transformations of the Furfural (B47365) Aldehyde Group

The aldehyde group in HPMF is a key site for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation Reactions to Carboxylic Acids and Esters

The aldehyde group of furan (B31954) derivatives can be readily oxidized to a carboxylic acid. The oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) is a well-studied process that typically proceeds through 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or 2,5-diformylfuran (DFF). researchgate.net In the context of HPMF, the aldehyde would be oxidized to a carboxylic acid, yielding 5-(2-hydroxyphenoxymethyl)-2-furancarboxylic acid.

Catalytic oxidation using metal catalysts is a common method. For instance, gold nanoparticles supported on ceria or titania have been shown to be effective for the aerobic oxidation of HMF to FDCA under mild conditions. nih.gov Similarly, ruthenium complexes can catalyze the oxidation of furfural and HMF to their corresponding carboxylic acids. nih.gov It is expected that these catalytic systems would also be effective for the oxidation of HPMF.

The direct oxidative esterification of HMF to furan-2,5-dimethylcarboxylate (FDMC) has also been explored, and similar transformations could be envisioned for HPMF. rsc.org

Reduction Reactions to Alcohols and Alkanes

The aldehyde group of HPMF can be selectively reduced to a primary alcohol, yielding the corresponding diol, 2,5-bis(hydroxymethyl)furan derivative. Biocatalytic methods, such as using co-immobilized alcohol dehydrogenases, have been successfully employed for the selective reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF). rsc.org These enzymatic systems could potentially be applied to the reduction of HPMF.

Chemical reduction methods are also prevalent. For example, the hydrogenation of furfural to furfuryl alcohol can be achieved using biochar-supported platinum catalysts. mdpi.comresearchgate.net In the case of HPMF, this would result in the formation of [5-(2-hydroxyphenoxymethyl)furan-2-yl]methanol. The reduction of HMF has also been studied in various microorganisms, such as Saccharomyces cerevisiae, which utilizes alcohol dehydrogenases for this conversion. nih.gov

Further reduction to the corresponding alkane, while less common, can be achieved under more forcing hydrogenation conditions, typically involving heterogeneous catalysts at elevated temperatures and pressures.

Aldol (B89426) Condensation and Cross-Coupling Reactions

The aldehyde group of HPMF can participate in aldol condensation reactions, a powerful tool for forming carbon-carbon bonds. wikipedia.org These reactions typically involve the reaction of an enolate ion with the aldehyde. libretexts.org In a crossed aldol condensation, HPMF would react with another carbonyl compound, such as a ketone, in the presence of a base or acid catalyst. libretexts.orgosti.gov For instance, the reaction of furfural with acetone (B3395972) can yield products with longer carbon chains. osti.gov It is important to note that under acidic conditions, furan rings can be prone to oligomerization. osti.gov

Cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, provide another avenue for modifying the furfural moiety. youtube.com These reactions typically involve the coupling of an organometallic reagent with a halide or triflate. While HPMF itself is not a halide, it could be converted to a halomethyl derivative, which can then participate in cross-coupling reactions. researchgate.net

Modifications of the Hydroxymethyl and Phenoxymethyl (B101242) Moieties

The hydroxyl groups on the hydroxymethyl and phenoxymethyl portions of the HPMF molecule offer sites for further functionalization.

Esterification and Etherification of the Hydroxyl Group

The primary alcohol of the hydroxymethyl group and the phenolic hydroxyl group can undergo esterification with carboxylic acids or their derivatives. For example, HMF can be acetylated with acetic acid. researchgate.net Microwave-assisted synthesis has been shown to be an efficient method for the esterification of furan derivatives. researchgate.net

Etherification of the hydroxyl groups is also a common transformation. The reaction of HMF with alcohols in the presence of an acid catalyst can yield the corresponding ethers. researchgate.netumich.edu For instance, HMF has been reacted with dihydropyran to protect the hydroxyl group as a tetrahydropyranyl ether. researchgate.net

Cleavage and Functionalization of the Ether Linkage

The ether linkage in HPMF can be cleaved under certain conditions. The cleavage of ethers, including cyclic and vinylic ethers, is often achieved using strong acids like HBr or HI. youtube.comyoutube.com In the case of HPMF, cleavage of the phenoxymethyl ether bond would likely yield 5-halomethylfurfural and catechol. The mechanism of furan ring cleavage has also been investigated, often proceeding through oxidation to form unsaturated aldehydes. psu.edu

Fungal peroxygenases have been shown to catalyze the H₂O₂-dependent cleavage of various ethers, including tetrahydrofuran (B95107) and methyl t-butyl ether. nih.gov Such enzymatic methods could potentially be applied to the cleavage of the ether linkage in HPMF.

Insufficient Information Available for Article Generation

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific research data on the chemical reactivity and derivatization of 5-(2-Hydroxyphenoxymethyl)furfural pertaining to the requested topics. The available information is too general to support the creation of a detailed and scientifically accurate article that adheres to the strict outline provided.

The primary challenge is the absence of dedicated research studies on the following aspects of this compound:

Aromatic Substitution Reactions on the Phenol Ring: No studies detailing the electrophilic or nucleophilic substitution reactions specifically on the phenolic ring of this compound were identified.

Cycloaddition and Polymerization Reactions: While the reactivity of the furan moiety in Diels-Alder reactions and the polycondensation of other furan derivatives with phenols are well-documented, specific studies involving this compound in these transformations are not present in the accessible literature. There is also no information regarding its radical polymerization.

Development of Novel Heterocyclic and Polycyclic Scaffolds: There is a lack of published research on the use of this compound as a precursor for the synthesis of new heterocyclic or polycyclic systems.

Due to these limitations, it is not possible to generate the requested article with the required depth of "Detailed research findings" and adherence to the specified outline. The creation of such an article would necessitate access to specialized, non-public chemical research databases or unpublished primary literature.

Mechanistic and Kinetic Investigations of Reactions Involving 5 2 Hydroxyphenoxymethyl Furfural

Detailed Reaction Mechanism Elucidation

A thorough understanding of the reaction mechanisms of 5-(2-Hydroxyphenoxymethyl)furfural is fundamental to controlling its transformations and developing potential applications. This would involve a multi-faceted approach combining experimental and computational methods.

Identification of Key Intermediates

To elucidate the reaction pathways of this compound, the identification of key intermediates is crucial. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) would be employed to detect and characterize transient species formed during a reaction. Isotopic labeling studies could further confirm the connectivity of atoms and the movement of groups throughout the reaction process. For instance, in a hypothetical acid-catalyzed hydrolysis, one would expect the formation of protonated species and carbocation intermediates, which would need to be trapped or observed in situ to validate a proposed mechanism.

Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT) calculations, would be instrumental in mapping the potential energy surface of reactions involving this compound. This analysis would allow for the identification and characterization of transition state structures, which are the highest energy points along a reaction coordinate. By calculating the energy barriers associated with these transition states, researchers could predict the feasibility of different reaction pathways and understand the factors that control selectivity.

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for quantifying the speed of reactions and understanding how they are influenced by various parameters.

Determination of Reaction Orders

To determine the rate law for a reaction of this compound, a series of experiments would be conducted where the initial concentration of each reactant is systematically varied while monitoring the reaction rate. This would allow for the determination of the reaction order with respect to each component, providing insight into the molecularity of the rate-determining step. For example, if a reaction is found to be first-order in this compound and first-order in a catalyst, it would suggest that both species are involved in the slowest step of the reaction.

Activation Energy and Thermodynamic Parameters

By conducting kinetic experiments at different temperatures, the activation energy (Ea) for a reaction can be determined using the Arrhenius equation. The activation energy represents the minimum energy required for a reaction to occur and is a critical parameter for process optimization. Furthermore, by studying the temperature dependence of the equilibrium constant, key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can be calculated. These parameters provide a complete picture of the energy changes and spontaneity of the transformation.

Catalytic Mechanism Profiling for this compound Transformations

Given the presence of multiple functional groups (furan ring, ether linkage, hydroxyl group, and aldehyde), this compound is a candidate for various catalytic transformations. Research in this area would focus on understanding how different types of catalysts (e.g., acid, base, metal) interact with the molecule to promote specific reactions. This would involve:

Active Site Identification: Determining the specific sites on a catalyst that bind to this compound and facilitate its conversion.

Catalyst Deactivation Studies: Investigating the mechanisms by which a catalyst loses its activity over time, which is crucial for industrial applications.

Structure-Activity Relationships: Systematically modifying the catalyst structure and correlating these changes with catalytic performance to design more efficient and selective catalysts.

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent is a critical parameter in the synthesis and subsequent reactions of furanic compounds, profoundly influencing reaction pathways, rates, and the selectivity towards desired products. While specific kinetic and mechanistic studies on This compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from the vast body of research on its parent molecule, 5-Hydroxymethylfurfural (B1680220) (HMF) , and its various derivatives. The principles governing solvent-reactant interactions in HMF chemistry are directly applicable to understanding the behavior of more complex derivatives like this compound.

Solvents can influence reactions through several mechanisms:

Solvation of Reactants, Intermediates, and Transition States: The polarity and proticity of a solvent determine its ability to stabilize charged or polar species. Polar aprotic solvents, for instance, are effective at solvating cations, which can be crucial in acid-catalyzed reactions.

Mass Transfer Limitations: In heterogeneous catalysis, the solvent affects the transport of reactants to the catalyst surface and products away from it. In biphasic systems, the solvent choice dictates the partitioning of reactants and products between the two phases.

Direct Participation in the Reaction: Some solvents, particularly protic ones like water and alcohols, can act as reagents, leading to side reactions such as etherification or rehydration.

Influencing Catalyst Activity: Solvents can interact with the surface of a heterogeneous catalyst, modifying its electronic properties and, consequently, its activity and selectivity.

Solvent Effects in the Oxidation of HMF and its Derivatives

The oxidation of HMF to 2,5-Furandicarboxylic acid (FDCA) , a key bio-based polymer building block, is highly sensitive to the solvent system. Research has shown that both the solvent composition and its ability to solubilize HMF and its oxidation intermediates play a crucial role.

In the catalytic oxidation of HMF using a Pt/C catalyst, studies have compared various organic solvents and their mixtures with water. digitellinc.com It was observed that solvents with very high solubility for furan (B31954) compounds, such as Dimethyl sulfoxide (B87167) (DMSO) and Tetrahydrofuran (B95107) (THF) , can sometimes lead to lower yields of the final product, FDCA. digitellinc.com This is hypothesized to be due to the formation of strong hydrogen bonds between the solvent and the furan compounds, which may hinder their interaction with the catalyst surface and impede the reaction progress. digitellinc.com

Conversely, solvents with moderate solubilizing capacity, like γ-valerolactone (GVL) and sulfolane , have been shown to result in higher FDCA yields. digitellinc.com Interestingly, for many solvents, the peak yield of FDCA is achieved not in the pure organic solvent or pure water, but in a blended aqueous-organic system, typically with 20-50 wt% of the organic solvent. digitellinc.com This suggests an optimal balance where the organic co-solvent enhances the solubility of the furanic species and stabilizes them, while water remains available to participate in the oxidation mechanism. digitellinc.com

The choice of solvent also impacts the reaction pathway. For instance, in the gas-phase conversion of HMF over copper-based catalysts, using water as a solvent was found to be preferable to organic solvents like methanol (B129727) and acetonitrile (B52724) . rsc.org While high HMF conversion was achieved in these organic solvents, the selectivity towards desired products was poor, with a significant portion of HMF being converted into high molecular weight humins. rsc.org In contrast, water as a solvent promoted higher selectivity towards valuable products. rsc.org

The table below summarizes the effect of different solvent systems on the oxidation of HMF to FDCA.

| Solvent System | Catalyst | HMF Conversion (%) | FDCA Yield (%) | Key Findings | Reference |

| Water | 5% Pt/C | ~80 | ~60 | Baseline for aqueous oxidation. | digitellinc.com |

| DMSO/Water | 5% Pt/C | High | Lower than GVL | Strong H-bonding may limit reaction. | digitellinc.com |

| THF/Water | 5% Pt/C | High | Lower than GVL | Strong H-bonding may limit reaction. | digitellinc.com |

| GVL/Water | 5% Pt/C | High | >70 | Moderate solubility promotes higher yield. | digitellinc.com |

| Sulfolane/Water | 5% Pt/C | High | >70 | Moderate solubility promotes higher yield. | digitellinc.com |

| Water (gas phase) | Cu/Al₂O₃ | High | - | Preferred for selectivity over organic solvents. | rsc.org |

| Methanol (gas phase) | Cu/Al₂O₃ | >90 | Very Low | Leads to formation of humins. | rsc.org |

| Acetonitrile (gas phase) | Cu/Al₂O₃ | >90 | Very Low | Leads to formation of humins. | rsc.org |

Solvent Influence on Reduction and Hydrogenation Reactions

In the hydrogenation of HMF to produce biofuels and other valuable chemicals, the solvent can direct the reaction towards different products. For example, in the hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) , the presence and amount of water can be critical.

The selective conversion of HMF can also be tuned by the choice between different types of organic solvents. The polarity and hydrogen-donating ability of the solvent can influence the reaction pathway.

Solvent Effects in Etherification and Esterification Reactions

The synthesis of HMF ethers and esters, which would be the reaction class for producing this compound from HMF and catechol, is also highly dependent on the solvent. In these reactions, the solvent must facilitate the interaction between the hydroxyl group of HMF and the etherifying or esterifying agent.

Acidic deep eutectic solvents (DESs) have been explored as both catalysts and solvents for the conversion of fructose (B13574) to HMF. nih.gov These systems can offer high reaction rates and selectivity. The addition of a co-solvent like GVL to a DES system has been shown to further boost the yield of HMF. nih.gov Such novel solvent systems could also be advantageous for the synthesis of HMF derivatives.

Kinetic studies on the esterification of HMF with levulinic acid have been conducted, providing insights into the reaction mechanism and the influence of reaction parameters. rsc.orgrsc.org While these studies may not directly use a variety of solvents, the principles of transition state stabilization and reactant solvation are universally applicable.

The table below illustrates the impact of different solvents on the yield of HMF from fructose, a reaction that is often a precursor to the synthesis of HMF derivatives.

| Solvent | Catalyst | Temperature (°C) | Time | Fructose Conversion (%) | HMF Yield (%) | Reference |

| Acetone (B3395972)/Water (80/20 v/v) | HCl | 120 | 20 min | 89 | 85 | rsc.org |

| DMSO | - | 130 | - | - | 67 | researchgate.net |

| Choline Chloride-based DES | Oxalic Acid | 120 | 5 min | - | 59 ± 2 | |

| Choline Chloride-based DES/GVL | - | 130 | 4 min | - | 82.4 | nih.gov |

Advanced Spectroscopic and Analytical Methodologies for Characterization of 5 2 Hydroxyphenoxymethyl Furfural and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map out the carbon-hydrogen framework and establish the connectivity between different parts of a molecule.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in a molecule, the electronic environment of each, and their proximity to other protons. For 5-(2-Hydroxyphenoxymethyl)furfural, the spectrum is expected to show distinct signals for the aldehydic proton, the furan (B31954) ring protons, the benzylic methylene (B1212753) protons, the aromatic protons of the hydroxyphenyl group, and the phenolic hydroxyl proton. Based on data from HMF and related phenyl ether derivatives, the predicted chemical shifts (δ) are outlined below. rsc.orgchemicalbook.comresearchgate.net The furan protons at positions 3 and 4 typically appear as doublets with a small coupling constant (J ≈ 3.5 Hz). The aromatic protons of the 2-hydroxyphenyl group would present a more complex multiplet pattern due to their respective couplings.

¹³C NMR: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for HPF would show 12 distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. The aldehydic carbon appears significantly downfield, while the carbons of the furan and phenyl rings resonate in the aromatic region. The methylene bridge carbon provides a key signal in the aliphatic region.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aldehyde (CHO) | ~9.6 | ~178.0 | Aldehydic proton is a singlet. |

| Furan C2-CHO | - | ~152.5 | Carbon attached to the aldehyde group. |

| Furan H3 | ~7.3 | ~124.0 | Doublet, J ≈ 3.5 Hz. |

| Furan H4 | ~6.6 | ~111.0 | Doublet, J ≈ 3.5 Hz. |

| Furan C5-CH₂ | - | ~162.0 | Carbon attached to the CH₂O group. |

| Methylene (CH₂) | ~5.1 | ~65.0 | Singlet, connecting furan and phenoxy groups. |

| Phenolic OH | Variable (e.g., 5.0-8.0) | - | Broad singlet, position depends on solvent/concentration. |

| Phenyl C1'-O | - | ~155.0 | Aromatic carbon bearing the ether oxygen. |

| Phenyl C2'-OH | - | ~145.0 | Aromatic carbon bearing the hydroxyl group. |

| Phenyl H3'-H6' | ~6.8-7.2 | ~115-122 | Complex multiplets for the 4 aromatic protons. |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For HPF, key COSY correlations would be observed between the two furan protons (H-3/H-4) and among the four adjacent protons on the 2-hydroxyphenyl ring, helping to assign their specific positions. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This technique is essential for definitively assigning the carbon signals based on their known proton assignments. For example, it would link the furan H-3 and H-4 signals to their corresponding C-3 and C-4 signals, and the methylene protons to the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. NOESY can confirm stereochemical details and the spatial proximity of the methylene bridge protons to both the furan and phenyl rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

HRMS measures the m/z of ions with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of a molecule. For this compound, the expected molecular formula is C₁₂H₁₀O₄. HRMS would be used to confirm the exact mass of the molecular ion, for instance, the [M+H]⁺ ion at m/z 219.0652, thereby validating the elemental composition. researchgate.net

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information. For HPF, the molecular ion ([M+H]⁺ at m/z 219) would be selected and fragmented. The fragmentation pattern helps to confirm the connectivity of the molecule. Key fragmentation pathways would likely involve the cleavage of the ether bond, which is one of the most labile parts of the molecule.

Interactive Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 219.0652 ([M+H]⁺) | 123.0441 | C₆H₆O₂ (Hydroquinone) | [5-(hydroxymethyl)furan-2-yl]methan-1-one cation |

| 219.0652 ([M+H]⁺) | 109.0284 | C₇H₈O₂ | Ionized catechol |

| 219.0652 ([M+H]⁺) | 97.0284 | C₆H₅O₃ (2-hydroxyphenoxy group + H) | Furfuryl cation |

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: An FT-IR spectrum provides a characteristic fingerprint of a molecule, with specific absorption bands corresponding to different functional groups. For HPF, the spectrum would be expected to show a combination of bands from the furan ring, the aldehyde, the ether linkage, and the hydroxyphenyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the C=C bonds within the furan and phenyl rings.

Interactive Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Phenolic hydroxyl |

| ~3100 | C-H stretch | Aromatic (Furan and Phenyl) |

| ~2850, ~2750 | C-H stretch | Aldehyde |

| ~1670 (strong) | C=O stretch | Conjugated Aldehyde |

| ~1500-1600 | C=C stretch | Aromatic (Furan and Phenyl) |

| ~1250 (strong) | C-O stretch (asymmetric) | Aryl ether |

| ~1020 (strong) | C-O stretch | Primary alcohol/ether |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and stereochemistry. The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined.

Despite the power of this technique, a search of crystallographic databases and the scientific literature did not yield any published crystal structures for this compound. The successful application of this method would be contingent on the ability to crystallize the compound in a form suitable for single-crystal X-ray diffraction analysis.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a compound. Different chromatographic techniques are suited for various types of analytes and purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds. An HPLC method for this compound would be developed to determine its purity and quantify it in reaction mixtures or final products. The development would involve optimizing several parameters to achieve good resolution and peak shape.

Currently, there are no standardized or published HPLC methods specifically validated for the analysis of this compound. Method development would be the first step in establishing a reliable analytical procedure. A hypothetical starting point for method development is presented in the table below.

| Parameter | Suggested Starting Conditions |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B) |

| Detection | UV-Vis at an appropriate wavelength (e.g., 280 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For a compound with a moderate molecular weight and polarity like this compound, GC analysis may be possible, potentially requiring derivatization to increase its volatility and thermal stability. Silylation is a common derivatization technique for compounds with hydroxyl groups.

No specific GC methods for the analysis of this compound or its volatile derivatives were found in the reviewed literature. The development of such a method would require experimental determination of optimal conditions, including the choice of a suitable capillary column and temperature programming.

Size Exclusion Chromatography (SEC) for Polymeric Products

Should this compound be used as a monomer for the synthesis of polymers, Size Exclusion Chromatography (SEC) would be the primary technique for characterizing the resulting polymeric products. SEC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw).

As there is no available literature on the polymerization of this compound, no SEC methods for its polymeric products have been reported. The development of an SEC method would depend on the solubility of the polymer, requiring the selection of an appropriate mobile phase and a set of calibrated standards for accurate molecular weight determination.

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the unambiguous identification of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be a highly effective tool for the analysis of this compound. It would provide not only the retention time from the LC separation but also the mass-to-charge ratio (m/z) of the compound and its fragments, confirming its molecular weight and providing structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) , following successful development of a GC method (potentially with derivatization), would offer high-resolution separation and mass spectral data for volatile derivatives of the target compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful, albeit less common, technique that provides detailed structural information (¹H and ¹³C NMR spectra) of compounds as they elute from the HPLC column. This would be particularly useful for identifying and characterizing impurities and isomers.

A review of the scientific literature indicates a lack of published studies utilizing these hyphenated techniques for the specific analysis of this compound. While methods for the parent compound, HMF, are well-established, their direct applicability to this derivative has not been documented. nih.govsigmaaldrich.com

Theoretical and Computational Investigations of 5 2 Hydroxyphenoxymethyl Furfural

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of the HMF molecule.

The electronic structure of HMF dictates its reactivity. Natural Population Analysis (NPA), a method for calculating the distribution of electron density, reveals key insights. For instance, calculations show that the carbons at positions 3 and 5 of the furan (B31954) ring have calculated charges of -0.159 and +0.324, respectively. nih.gov This charge distribution highlights the electrophilic nature of the C5 carbon, making it susceptible to nucleophilic attack, while the C3 position is more electron-rich. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's excitability and its kinetic stability. Theoretical studies on the electrochemical oxidation of HMF show that modulating the electronic structure of catalysts can optimize the interaction with HMF's orbitals, thereby enhancing reaction efficiency for products like 2,5-furandicarboxylic acid (FDCA). rsc.org

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the identification and characterization of HMF and its derivatives.

NMR Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts are essential for structural elucidation. Calculations for HMF in various solvents, such as CDCl₃ and DMSO-d₆, correlate well with experimental data.

| ¹H NMR Predicted Shifts for HMF (in CDCl₃) | |

| Proton | Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.531 |

| Furan Ring (H-3) | 7.230 |

| Furan Ring (H-4) | 6.515 |

| Methylene (B1212753) (-CH₂OH) | 4.690 |

| Hydroxyl (-OH) | 3.730 |

| Data sourced from ChemicalBook. chemicalbook.com |

| ¹³C NMR Predicted Shifts for HMF (in CDCl₃) | |

| Carbon | Chemical Shift (ppm) |

| Aldehyde (C=O) | 178.00 |

| Furan Ring (C-2) | 161.44 |

| Furan Ring (C-5) | 152.07 |

| Furan Ring (C-3) | 123.86 |

| Furan Ring (C-4) | 110.05 |

| Methylene (-CH₂OH) | 57.17 |

| Data sourced from ChemicalBook. chemicalbook.com |

UV-Vis Spectroscopy: HMF exhibits a characteristic UV absorption peak around 280 nm, which is attributed to π → π* electronic transitions within the conjugated system of the furan ring and the formyl group. nih.govsoton.ac.uk This property is often used for its quantification in reaction mixtures.

IR Spectroscopy: Theoretical IR spectra, when scaled, match experimental findings well. Key vibrational frequencies help identify functional groups. researchgate.net

| Key Calculated IR Vibrational Frequencies for HMF | |

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch | ~3335 |

| C-H Stretch (Aldehyde) | ~2810 |

| C=O Stretch (Aldehyde) | ~1671 |

| C=C Stretch (Furan Ring) | ~1558 |

| C-O-C Stretch | ~1071 |

| Data compiled from multiple sources. soton.ac.ukresearchgate.net |

HMF is known for its relatively low stability, especially in acidic aqueous solutions and at elevated temperatures, where it can degrade or polymerize into undesirable byproducts known as humins. researchgate.net Computational studies help to understand these degradation pathways. The furan ring, being pseudoaromatic, is less stable than a true benzene (B151609) ring, making it susceptible to ring-opening reactions. researchgate.net

Conformational analysis focuses on the rotational barriers of the hydroxymethyl and formyl groups attached to the furan ring. These conformations influence the molecule's interactions with solvents and catalysts. Studies comparing HMF with derivatives like 5-(chloromethyl)furfural (CMF) have shown that the substituent can significantly impact the molecule's stability and hydrophobicity, with CMF demonstrating improved stability. rsc.org

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular forces and the role of solvents.

Simulations of HMF in water and dimethyl sulfoxide (B87167) (DMSO) mixtures reveal that DMSO molecules preferentially coordinate around the HMF molecule. rsc.org This "shielding effect" protects HMF from rehydration to levulinic acid and formic acid, a common degradation pathway in aqueous media. rsc.org The simulations also show that while DMSO reduces the number of water molecules near HMF, it does not prevent water from accessing the hydroxyl group, which is necessary for certain desired reactions. rsc.org

Furthermore, MD simulations have demonstrated that hydrogen bonding between HMF molecules themselves is often preferred over hydrogen bonding between HMF and water. nih.gov The oxygen atoms in the furan ring are less involved in hydrogen bonding compared to the more accessible oxygen atoms of the hydroxyl and carbonyl groups. nih.govresearchgate.net This tendency for self-aggregation can influence reaction kinetics and solubility.

Reaction Pathway Modeling and Energetics of Transformations

Computational modeling is crucial for mapping the complex reaction networks of HMF transformations and calculating the energy barriers associated with each step.

One of the most significant challenges in HMF chemistry is the formation of humins. Quantum chemical calculations using the multi-component artificial-force-induced reaction (MC-AFIR) method have been employed to explore the oligomerization of HMF under basic conditions. nih.gov These calculations show that the reaction between HMF and a hydroxide (B78521) ion (OH⁻) has a low activation energy, leading to several reactive intermediates. nih.gov The subsequent dimerization of these intermediates has also been modeled. For example, the attack of an HMF-derived anion on the formyl group of a second HMF molecule has a calculated barrier of only 29.6 kJ mol⁻¹, indicating a facile pathway toward oligomer formation. nih.gov

The selective oxidation of HMF to FDCA, a valuable bioplastic monomer, is another extensively studied process. nih.gov Theoretical modeling has identified two primary reaction pathways: researchgate.net

Route A: Oxidation of the aldehyde group first to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by oxidation of the alcohol group.

Route B: Oxidation of the alcohol group first to form 2,5-diformylfuran (DFF), followed by oxidation of the aldehyde groups.

Density functional theory (DFT) calculations have been used to investigate these pathways on various catalyst surfaces, such as copper. rsc.orgcardiff.ac.uk These studies reveal the role of the solvent and reaction atmosphere in controlling selectivity towards different products like DFF or 5-methylfuraldehyde. rsc.orgcardiff.ac.uk

Structure-Reactivity Relationship Studies

By correlating the molecular structure with its observed chemical behavior, computational studies can guide the rational design of catalysts and reaction conditions.

A clear example is the strategy of protecting HMF to prevent side reactions. Computational studies have shown that converting the highly reactive formyl group of HMF into an acetal (B89532) significantly inhibits humin formation. nih.gov Natural population analysis confirms that this acetal protection reduces the positive charge on the C5 carbon of the furan ring, making it less susceptible to nucleophilic attack by OH⁻, a key step in humin formation. nih.gov

The distinct reactivity of the formyl and hydroxymethyl groups allows for selective transformations. The formyl group is more easily reduced or oxidized under certain conditions, while the hydroxymethyl group can be targeted for etherification or oxidation under others. Understanding the electronic and steric factors that govern the reactivity of each functional group is a primary goal of structure-reactivity studies, enabling chemists to steer the conversion of HMF toward a desired product with high selectivity.

Design of Novel Catalysts and Materials via Computational Approaches

The tailored design of highly efficient and selective catalysts and functional materials is a cornerstone for the advancement of biorefineries. In the context of 5-(2-Hydroxyphenoxymethyl)furfural (HPMF), a molecule with significant potential for the synthesis of novel polymers and fine chemicals, computational chemistry has emerged as a powerful tool for the rational design of catalytic processes. scispace.com Although direct computational studies on HPMF are still in their nascent stages, the extensive theoretical work on its parent molecule, 5-hydroxymethylfurfural (B1680220) (HMF), provides a robust framework for understanding and predicting catalytic behavior. scispace.comucl.ac.uk

Computational approaches, particularly Density Functional Theory (DFT) and microkinetic modeling, offer profound insights into reaction mechanisms at the atomic level. acs.orgacs.org These methods allow researchers to elucidate the intricate interactions between a reactant like HPMF and a catalyst surface, predict reaction pathways, and identify rate-determining steps. numberanalytics.com This fundamental understanding is crucial for the in-silico design of novel catalysts with enhanced activity, selectivity, and stability. scispace.com

For instance, in the conversion of furanic compounds, DFT calculations can be employed to screen various catalyst candidates, such as transition metals and metal oxides. acs.orgresearchgate.net These calculations can predict the adsorption energies of reactants, intermediates, and products on the catalyst surface, which is a key factor in determining catalytic activity. researchgate.net By understanding how the electronic and geometric properties of the catalyst influence these interactions, it is possible to design materials that favor desired reaction pathways while suppressing the formation of unwanted byproducts.

A significant challenge in the catalytic upgrading of biomass-derived molecules like HPMF is the presence of multiple functional groups that can undergo various transformations. mpg.de Computational modeling helps in designing catalysts that can selectively target a specific functional group. For example, in the oxidation of HMF to value-added chemicals like 2,5-furandicarboxylic acid (FDCA), DFT studies have been instrumental in understanding how different catalyst surfaces can favor the oxidation of either the hydroxyl or the aldehyde group. researchgate.netresearchgate.net Similar principles can be applied to the selective transformation of HPMF.

The design of novel materials from HPMF also benefits from computational investigations. For example, theoretical studies can predict the properties of polymers derived from HPMF, guiding the selection of appropriate monomers and polymerization catalysts. Quantum chemical calculations have been used to design environmentally friendly corrosion inhibitors from HMF, suggesting a similar potential for HPMF derivatives. magnusgroup.org

While the direct computational design of catalysts for this compound is an emerging area, the methodologies developed for related furanic compounds provide a clear roadmap. The following table illustrates the types of catalysts and insights that have been gained from computational studies on HMF, which can be extrapolated to the design of catalysts for HPMF.

| Catalyst System | Computational Method | Key Findings & Design Principles |

| CdS nanorods | Density Functional Theory (DFT) | DFT simulations demonstrated that CdS is an effective catalyst for binding HMF, facilitating its selective oxidation. The morphology of the catalyst was shown to be crucial for its activity. acs.orgnih.gov |

| Silver Oxide (Ag₂O) | Density Functional Theory (DFT) | Mechanistic pathways for HMF oxidation were investigated, identifying the most energetically favorable routes. This provides a basis for optimizing reaction conditions and catalyst structure. researchgate.net |

| Transition Metals (e.g., Ni, Pd, Pt) | DFT and Microkinetic Modeling | Descriptor-based microkinetic models have been used to predict the activity and selectivity of various transition metals for the hydrodeoxygenation of furan. These models can screen for optimal catalysts for specific products. acs.orgacs.org |

| Bimetallic Catalysts (e.g., NiFe) | Microkinetic Modeling | Computational screening identified NiFe as a potential deoxygenating catalyst, a prediction that aligns with experimental results. This showcases the power of computational methods in discovering new catalyst formulations. acs.org |

The continued development and application of these computational tools are expected to play a pivotal role in unlocking the full potential of this compound as a versatile platform chemical for a sustainable future.

Emerging Research Directions and Potential Applications of 5 2 Hydroxyphenoxymethyl Furfural

Renewable Chemical Feedstocks and Biorefinery Integration

The integration of HPMF production into existing biorefinery frameworks presents a promising avenue for enhancing the economic viability of biomass conversion. Biorefineries aim to utilize all components of lignocellulosic biomass, a renewable and abundant resource, to produce a spectrum of value-added products, from fuels to chemicals. rsc.orgrsc.org HMF, the precursor to HPMF, is recognized as a crucial bridge between raw biomass and a variety of valuable chemicals and materials, potentially replacing those derived from petroleum. rsc.org

The production of HMF and its derivatives can be integrated into biorefinery processes that also generate other valuable products. For instance, a biorefinery could be designed to produce HMF from the C6 sugars of macroalgae, while also creating biocrude and biochar through hydrothermal liquefaction. rsc.orgbath.ac.uk The economic feasibility of such integrated systems is a critical area of ongoing research, with studies indicating that feedstock costs can represent a significant portion of the final product price. cetjournal.it Therefore, utilizing inexpensive and abundant lignocellulosic biomass is essential for making the production of HMF and its derivatives competitive with petroleum-based products. cetjournal.itatibt.org

| Feedstock | Catalyst/System | Key Products | Reference |

| Macroalgae and Spent Coffee Grounds | Integrated Biorefinery | 5-Hydroxymethylfurfural (B1680220) (HMF), Biocrude, Biochar | rsc.orgbath.ac.uk |

| Lignocellulosic Biomass | Various Catalytic Systems | HMF, Furfural (B47365), and other value-added chemicals | atibt.orgucr.edu |

| Fructose (B13574), Glucose, Xylose | Biphasic Reactor System (DMSO/MIBK-2-butanol) | HMF, Furfural | rsc.org |

Precursors for Advanced Polymer and Material Science

The molecular structure of HPMF makes it a highly attractive candidate for the development of advanced polymers and materials with unique properties.

HPMF can serve as a monomer for the synthesis of a variety of bio-based polymers. Its bifunctional nature, with a hydroxyl group and a furan (B31954) ring, allows it to participate in various polymerization reactions. For example, the furan moiety can undergo reactions to create new polymer backbones, while the hydroxyl group can be functionalized to introduce different properties.

Research has shown that HMF and its derivatives are valuable precursors for polymers like polyesters, polyamides, and polyurethanes. atibt.orgnih.gov For instance, 2,5-furandicarboxylic acid (FDCA), which can be synthesized from HMF, is a key monomer for producing polyethylene (B3416737) furanoate (PEF), a bio-based alternative to PET. nih.gov Similarly, 2,5-bis(hydroxymethyl)furan (BHMF), another HMF derivative, is being explored for the production of various polymers. nih.govncsu.edu HPMF, with its additional phenolic group, offers the potential to create polymers with enhanced thermal stability and different mechanical properties compared to those derived from HMF or its other derivatives.

A bio-based epoxy monomer, 2,5-bis[(2-oxiranylmethoxy)methyl]-furan (BOF), has been synthesized from 2,5-furandimethanol, which is derived from HMF. researchgate.net This demonstrates the potential for creating epoxy resins from furan-based compounds. The phenolic group in HPMF could be exploited to develop novel epoxy resins with tailored characteristics.

The presence of both a furan and a phenolic group in HPMF allows for the synthesis of specialty polymers with properties that can be fine-tuned for specific applications. The furan ring can participate in Diels-Alder reactions, which can be used to create cross-linked or self-healing polymers. The phenolic hydroxyl group can be used to modify the polymer's solubility, thermal stability, and other physicochemical properties.

The development of polymers from HMF-derived molecules is an active area of research. osti.gov For example, furan-based plastics have shown performance characteristics that are comparable to traditional polymers. atibt.org The unique structure of HPMF could lead to the creation of polymers with novel functionalities, expanding the range of applications for bio-based materials in areas such as coatings, adhesives, and advanced composites.

Intermediates in the Synthesis of Fine Chemicals and Agrochemicals

The versatile reactivity of the furan ring and the phenolic group in HPMF makes it a valuable intermediate for the synthesis of a wide range of fine chemicals and potentially agrochemicals. The furan ring can be converted into other functional groups, while the phenolic moiety can undergo various aromatic substitution reactions.

Furfural and HMF are already recognized as platform chemicals for the production of a diverse array of chemicals. rsc.orgbiomassmagazine.com For example, furfural is used in the production of fungicides and weed killers. biomassmagazine.com The unique combination of functional groups in HPMF could enable the synthesis of new molecules with specific biological activities, making it a target for research in the agrochemical sector.

Furthermore, HMF and its derivatives are used in the synthesis of various specialty chemicals, including flavors and fragrances. originmaterials.com The structural features of HPMF suggest its potential as a precursor for novel fragrance compounds or other high-value fine chemicals.

Exploration in New Catalytic Systems Development

The synthesis of HPMF and its subsequent conversion into other valuable chemicals necessitates the development of new and efficient catalytic systems. Research in this area is focused on improving reaction selectivity, increasing conversion rates, and utilizing more sustainable and environmentally friendly catalysts.

The conversion of biomass-derived carbohydrates into HMF has been studied using various catalysts, including mineral acids, metal chlorides, and solid acid catalysts. atibt.orgrsc.orgmdpi.com The development of catalysts that can efficiently handle the complex nature of biomass and selectively produce HMF and its derivatives is a key challenge. rsc.org

For the conversion of HMF to other products, a range of catalytic approaches are being explored, including hydrogenation, oxidation, and etherification. rsc.org For instance, ruthenium pincer catalysts have been reported for the oxidation of HMF to FDCA. nih.govelsevierpure.com The development of catalytic systems for the selective transformation of HPMF will be crucial for unlocking its full potential as a platform chemical. Metal-organic frameworks (MOFs) are also being investigated as catalysts for the conversion of HMF. bohrium.com

| Catalyst Type | Application | Key Findings | Reference |

| Ruthenium Pincer Catalysts | Oxidation of HMF to FDCA | Enables direct homogeneous oxidation using alkaline water as the oxidant. | nih.govelsevierpure.com |

| Metal-Organic Frameworks (MOFs) | Conversion of HMF to FDCA | Show potential for recyclability, stability, and catalytic activity under mild conditions. | bohrium.com |

| Various Heterogeneous Catalysts | Conversion of HMF to 1-hydroxyhexane-2,5-dione (B3055535) (HHD) | Achieved through hydrogenation/hydrolytic ring opening in an aqueous phase. | researchgate.net |

| Acid Catalysts | Dehydration of carbohydrates to HMF | Mineral acids, metal chlorides, and solid acids are commonly used. | atibt.orgrsc.orgmdpi.com |

Role in Mechanistic Understanding of Complex Biochemical Processes (excluding clinical/toxicological aspects)

Studying the formation and reactions of HPMF can provide valuable insights into the complex biochemical processes that occur during the conversion of biomass. The formation of HMF from sugars like fructose and glucose involves a series of dehydration and isomerization reactions, and the mechanisms can be influenced by the solvent and catalyst used. researchgate.net

The presence of a phenolic group in HPMF adds another layer of complexity and interest. During the acid hydrolysis of plant materials to extract phenolics, HMF and its derivatives can be formed. nih.gov Understanding the formation of compounds like HPMF under these conditions is crucial for accurately analyzing the phenolic content and antioxidant capacity of plant foods. nih.gov